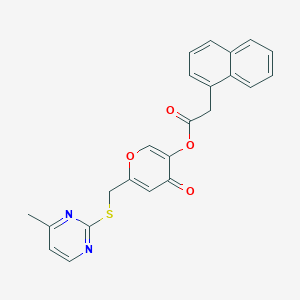

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate

Description

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S/c1-15-9-10-24-23(25-15)30-14-18-12-20(26)21(13-28-18)29-22(27)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,12-13H,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJYTPTGZIGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate is a complex organic molecule that belongs to the class of pyran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The structure features a pyrimidine ring, a pyranone moiety, and various functional groups that contribute to its biological activity. The presence of sulfur within the structure classifies it as a heterocyclic compound, which is significant for its reactivity and interaction with biological systems.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Contributes to biological activity and reactivity |

| Pyranone Moiety | Involved in various chemical reactions |

| Thioether Linkage | Enhances interaction with biological targets |

| Functional Groups | Various substituents that influence activity |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyran derivatives showed that they possess cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups demonstrated higher cytotoxicity compared to those with electron-donating groups .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of several pyran derivatives revealed the following IC50 values against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | NCI-H460 | 0.25 |

| 5f | HCT116 | 0.29 |

| 5g | UACC-62 | 0.36 |

| 6 | MDA-MB-435 | 0.48 |

These findings suggest that the structural features of these compounds significantly influence their antitumor efficacy.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Pyran derivatives have been found to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Efficacy

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 6 | Staphylococcus aureus | 15 |

| 6 | Escherichia coli | 20 |

Anti-inflammatory Activity

In addition to its cytotoxic and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Pyran derivatives are known to inhibit COX enzymes, which play a crucial role in inflammation pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor proliferation and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms : The presence of sulfur may enhance the compound's ability to penetrate bacterial membranes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

*Calculated based on molecular formula.

Q & A

Synthesis & Optimization

Basic: What are the established synthetic routes for this compound, and what are the critical intermediates? The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.

- Step 2 : Thioether linkage introduction by reacting 4-methylpyrimidin-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃/DMF) .

- Step 3 : Esterification of the naphthalene-acetic acid moiety using DCC/DMAP coupling .

Key intermediates : Bromomethylpyranone, 4-methylpyrimidin-2-thiol, and 2-(naphthalen-1-yl)acetic acid.

Advanced : How can synthetic yields be improved for the thioether coupling step?

- Optimization strategies :

- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.

- Screen solvents (e.g., THF vs. DMF) to reduce steric hindrance .

- Monitor reaction progress via HPLC to isolate intermediates and minimize side products .

Structural Characterization

Basic : Which spectroscopic techniques are essential for confirming the compound’s structure?

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrimidine protons at δ 8.2–8.5 ppm, naphthyl protons at δ 7.4–8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 447.12 (calculated for C₂₂H₁₈N₂O₄S).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced : How to address crystallographic disorder in the pyranone ring during X-ray analysis?

- Apply restrained refinement protocols (e.g., SHELXL) to model dynamic conformational changes.

- Use low-temperature (100 K) data collection to stabilize crystal lattice .

Biological Activity Profiling

Basic : What in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced : How to resolve contradictions in bioactivity data across different assay conditions?

- Variable control : Standardize cell passage numbers, serum concentrations, and incubation times .

- Mechanistic validation : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Analytical Method Development

Basic : Which HPLC conditions are optimal for purity analysis?

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/0.1% formic acid (40%→90% over 20 min).

- Detection : UV at 254 nm .

Advanced : How to identify co-eluting degradation products under accelerated stability testing?

- Employ LC-MS/MS with fragmentation patterns to distinguish isomers.

- Use forced degradation (heat, light, pH extremes) to simulate degradation pathways .

Structure-Activity Relationships (SAR)

Basic : Which structural moieties are critical for antimicrobial activity?

- Essential groups :

- Pyrimidine-thioether (electron-withdrawing effect enhances membrane penetration).

- Naphthyl acetate (hydrophobic interactions with bacterial efflux pumps) .

Advanced : How to model substituent effects on bioactivity using computational methods?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials.

- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

Stability & Storage

Basic : What are the recommended storage conditions to prevent hydrolysis?

- Store at −20°C in anhydrous DMSO or under argon.

- Avoid exposure to moisture (use molecular sieves) .

Advanced : How to quantify oxidative degradation kinetics in solution?

- Conduct Arrhenius studies at 25–60°C, monitoring via HPLC.

- Derive rate constants (k) and activation energy (Eₐ) using the Eyring equation .

Data Interpretation & Reproducibility

Basic : Why might replication of synthetic yields vary between labs?

- Common issues :

- Inconsistent purification (e.g., column chromatography vs. recrystallization).

- Trace metal contamination in solvents affecting catalysis .

Advanced : How to validate conflicting cytotoxicity data in 3D vs. 2D cell models?

- Compare spheroid penetration rates using fluorescent analogs.

- Adjust nutrient gradients in 3D cultures to mimic in vivo conditions .

Mechanistic Studies

Advanced : What techniques confirm target engagement in live cells?

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability changes upon compound binding.

- Click chemistry : Incorporate alkyne tags for pull-down assays and proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.